
Application Notes and Experimental Protocols
for 2,3,5-Tribromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,3,5-Tribromo-6-methylpyridine

Cat. No.: B183716 Get Quote

Introduction
In the fields of medicinal chemistry, agrochemical synthesis, and materials science, the pyridine

scaffold is a cornerstone for the development of novel functional molecules.[1][2] Among the

vast array of pyridine-based building blocks, polyhalogenated pyridines offer a unique platform

for constructing complex molecular architectures through sequential and site-selective

functionalization.[3][4][5] 2,3,5-Tribromo-6-methylpyridine (CAS No: 3430-15-7) is a versatile

and highly reactive intermediate whose distinct arrangement of bromine atoms allows for

controlled, regioselective derivatization.[6]

This guide provides an in-depth exploration of 2,3,5-Tribromo-6-methylpyridine, detailing its

chemical properties, handling procedures, and, most importantly, validated protocols for its

application in cornerstone cross-coupling reactions. The following sections are designed to

provide researchers, scientists, and drug development professionals with the technical insights

and practical steps needed to effectively utilize this powerful synthetic tool.

Compound Profile and Safe Handling
Before beginning any experimental work, a thorough understanding of the reagent's properties

and safety requirements is essential.
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The key properties of 2,3,5-Tribromo-6-methylpyridine are summarized below for quick

reference.

Property Value Reference

CAS Number 3430-15-7 [6]

Molecular Formula C₆H₄Br₃N [6][7]

Molecular Weight 329.82 g/mol [6]

Appearance Off-white to light yellow solid [6][8]

Storage Conditions
Store at 0-8°C in an inert

atmosphere
[6][8]

Safety and Handling Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for 2,3,5-Tribromo-6-
methylpyridine was not available in the search, data from structurally similar brominated

pyridines indicates a need for caution. Related compounds are known to cause skin and eye

irritation.[9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

Ventilation: All manipulations should be performed inside a certified chemical fume hood to

avoid inhalation of dust or vapors.[10]

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after

handling.[9] In case of contact, wash the affected area immediately with plenty of water.[9]

Spills: In the event of a spill, contain the material and clean it up using appropriate methods

for solid chemical waste, avoiding dust generation.[10]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Causality Note: The multiple bromine substituents on the electron-deficient pyridine ring

suggest that this compound and its derivatives may have heightened reactivity and potential

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b183716?utm_src=pdf-body
https://www.chemimpex.com/products/28523
https://www.chemimpex.com/products/28523
https://www.chembk.com/en/chem/Pyridine,%202,3,5-tribromo-6-methyl-
https://www.chemimpex.com/products/28523
https://www.chemimpex.com/products/28523
https://m.chemicalbook.com/ProductChemicalPropertiesCB11932576_EN.htm
https://www.chemimpex.com/products/28523
https://m.chemicalbook.com/ProductChemicalPropertiesCB11932576_EN.htm
https://www.benchchem.com/product/b183716?utm_src=pdf-body
https://www.benchchem.com/product/b183716?utm_src=pdf-body
https://www.tcichemicals.com/BE/en/sds/A1663_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AAH27399&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/A1663_EU_6N.pdf
https://www.tcichemicals.com/BE/en/sds/A1663_EU_6N.pdf
https://www.tcichemicals.com/BE/en/sds/A1663_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AAH27399&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


biological activity. Therefore, treating it as a hazardous substance is a prudent and necessary

safety measure. Always consult the specific SDS provided by your chemical supplier before

use.

The Principle of Regioselective Cross-Coupling
The synthetic utility of 2,3,5-Tribromo-6-methylpyridine lies in the differential reactivity of its

three carbon-bromine bonds. This reactivity is governed by the electronic properties of the

pyridine ring. The electronegative nitrogen atom withdraws electron density, making the C2

(ortho) and C4 (para) positions more electrophilic and thus more susceptible to oxidative

addition by a palladium(0) catalyst.[11]

For 2,3,5-Tribromo-6-methylpyridine, the expected order of reactivity in palladium-catalyzed

cross-coupling reactions is:

C2-Br: This position is ortho to the nitrogen, making it the most electron-deficient and

sterically accessible of the three brominated carbons. It is therefore the most reactive site for

initial oxidative addition.

C5-Br: This position is meta to the nitrogen. Its reactivity is generally lower than that of the

ortho or para positions.

C3-Br: This position is also meta to the nitrogen and is flanked by the C2 and methyl-

substituted C6 positions, which may introduce some steric hindrance.

This reactivity hierarchy allows for a controlled, stepwise functionalization of the pyridine core.

By carefully selecting reaction conditions (e.g., temperature, reaction time, stoichiometry of

reagents), one can selectively substitute the C2-Br, isolate the mono-substituted product, and

then proceed to functionalize the remaining positions in subsequent steps.
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Regioselective Functionalization Pathway

2,3,5-Tribromo-6-methylpyridine
(Most Reactive Site: C2-Br)

Step 1: Selective Coupling at C2
(e.g., Suzuki, Stille, Sonogashira)

Pd(0) catalyst,
Reagent 1

2-(R1)-3,5-dibromo-6-methylpyridine

Step 2: Coupling at C5
(Next most reactive site)

Pd(0) catalyst,
Reagent 2

2-(R1)-5-(R2)-3-bromo-6-methylpyridine

Step 3: Coupling at C3
(Least reactive site)

Pd(0) catalyst,
Reagent 3

Fully Functionalized Pyridine
2-(R1)-5-(R2)-3-(R3)-6-methylpyridine

Click to download full resolution via product page
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Caption: Logical workflow for the sequential functionalization of 2,3,5-Tribromo-6-
methylpyridine.

Detailed Experimental Protocols
The following protocols are generalized starting points for the palladium-catalyzed cross-

coupling of 2,3,5-Tribromo-6-methylpyridine. Optimization of the catalyst, ligand, base,

solvent, and temperature may be required for specific substrates.

General Experimental Workflow
A typical cross-coupling experiment follows a standard workflow, which must be performed

under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
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Start

1. Reagent Preparation
- Dry & degas solvents

- Weigh reagents in glovebox
 or under inert gas

2. Reaction Setup
- Assemble flame-dried glassware

- Add reagents under Argon/N2
- Degas reaction mixture

3. Reaction Execution
- Heat to desired temperature

- Stir vigorously
- Monitor by TLC/GC-MS

4. Aqueous Workup
- Quench reaction

- Extract with organic solvent
- Wash with brine

5. Purification
- Dry organic layer (e.g., Na2SO4)

- Concentrate in vacuo
- Purify by column chromatography

End
(Characterize Product)

Click to download full resolution via product page

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
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Protocol 1: Suzuki-Miyaura Coupling (C-C Bond
Formation)
This protocol describes the selective mono-arylation at the C2 position.

Principle: The Suzuki-Miyaura reaction couples an organohalide with an organoboron

compound (typically a boronic acid) using a palladium catalyst and a base.[12] The base is

essential for activating the organoboron species to facilitate transmetalation.[12]

Materials:

2,3,5-Tribromo-6-methylpyridine (1.0 equiv)

Arylboronic acid (1.1 equiv)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

1,4-Dioxane and Water (4:1 mixture), degassed

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

To a flame-dried Schlenk flask under an argon atmosphere, add 2,3,5-Tribromo-6-
methylpyridine, the arylboronic acid, and K₂CO₃.

Add the Pd(PPh₃)₄ catalyst to the flask.

Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

Monitor the reaction's progress by TLC or GC-MS, looking for the consumption of the

starting material (typically 4-12 hours).

Upon completion, cool the mixture to room temperature and quench with water.
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Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Self-Validation & Troubleshooting:

Expected Outcome: The primary product should be the 2-aryl-3,5-dibromo-6-

methylpyridine.

Incomplete Reaction: If the starting material is not fully consumed, consider increasing the

temperature to 100-110 °C or adding a fresh portion of the catalyst.

Protodeboronation: If significant amounts of the debrominated (but not coupled) starting

material are observed, ensure the base is anhydrous and the inert atmosphere is

maintained. This side reaction is a known issue with some boronic acids.[13]

Protocol 2: Stille Coupling (C-C Bond Formation)
This protocol provides an alternative to Suzuki coupling, particularly useful when the required

boronic acid is unstable.

Principle: The Stille reaction couples an organohalide with an organostannane (organotin)

reagent, catalyzed by palladium.[14][15] A key advantage is the stability of many

organostannanes, but a significant drawback is the toxicity of tin-containing compounds.[14]

Materials:

2,3,5-Tribromo-6-methylpyridine (1.0 equiv)

Aryl- or vinyltributylstannane (1.2 equiv)

Pd(PPh₃)₄ (0.05 equiv)

Anhydrous and degassed Toluene or DMF

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Stille_Coupling
https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm
https://www.benchchem.com/product/b183716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous Potassium Fluoride (KF) solution (for workup)

Step-by-Step Methodology:

To a flame-dried Schlenk flask under argon, add 2,3,5-Tribromo-6-methylpyridine and

the Pd(PPh₃)₄ catalyst.

Add the anhydrous, degassed solvent (e.g., Toluene).

Add the organostannane reagent via syringe.

Seal the flask and heat the mixture to 110 °C with vigorous stirring.

Monitor the reaction by TLC or GC-MS (typically 12-24 hours).

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

Wash the organic solution thoroughly with a saturated aqueous KF solution. This step is

crucial as fluoride ions precipitate the tin byproducts as insoluble tributyltin fluoride,

facilitating their removal.[16][17]

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

Purify the crude material by flash column chromatography.

Self-Validation & Troubleshooting:

Expected Outcome: Formation of the C2-coupled product.

Sluggish Reaction: Some Stille couplings benefit from additives like copper(I) iodide (CuI)

or lithium chloride (LiCl). If the reaction is slow, a small amount (0.1-0.2 equiv) of CuI can

be added.

Tin Removal: Incomplete removal of tin byproducts is a common issue. Multiple washes

with KF may be necessary. Check for tin residues by ¹H NMR (broad signals around 0.8-

1.6 ppm).

Protocol 3: Sonogashira Coupling (C-C Bond Formation)
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This protocol is used to install an alkyne moiety, a valuable functional group for further

transformations like click chemistry or as a precursor for other structures.

Principle: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or

vinyl halide, co-catalyzed by palladium and copper(I) salts in the presence of an amine base.

[18][19][20] The amine acts as both the base and, often, the solvent.

Materials:

2,3,5-Tribromo-6-methylpyridine (1.0 equiv)

Terminal Alkyne (1.5 equiv)

Pd(PPh₃)₄ (0.03 equiv)

Copper(I) Iodide (CuI) (0.06 equiv)

Triethylamine (Et₃N), anhydrous and degassed

Anhydrous and degassed THF (optional co-solvent)

Step-by-Step Methodology:

To a flame-dried Schlenk flask under argon, add 2,3,5-Tribromo-6-methylpyridine,

Pd(PPh₃)₄, and CuI.

Add a 2:1 mixture of degassed Et₃N and THF.

Add the terminal alkyne dropwise to the stirring mixture.

Stir the reaction at room temperature. The reaction is often mildly exothermic and can

typically be run without external heating.

Monitor the reaction by TLC (usually complete within 2-6 hours).

Once complete, remove the solvent under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium

chloride (NH₄Cl) to remove the amine and copper salts.

Wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purify by flash column chromatography.

Self-Validation & Troubleshooting:

Expected Outcome: Formation of 2-(alkynyl)-3,5-dibromo-6-methylpyridine.

Glaser Coupling: A common side reaction is the homocoupling of the terminal alkyne

(Glaser coupling), promoted by the copper catalyst in the presence of oxygen. Maintaining

a strict inert atmosphere is critical to minimize this.

No Reaction: Ensure the CuI is of good quality (white or off-white, not green/blue). If the

reaction fails to start, gentle warming to 40-50 °C may initiate it.

Comparative Data and Optimization
The choice of reaction depends on the desired final product and available reagents. The

following table provides a comparative summary to guide experimental design.
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Parameter
Suzuki-Miyaura
Coupling

Stille Coupling
Sonogashira
Coupling

Coupling Partner Boronic Acid / Ester Organostannane Terminal Alkyne

Typical Catalyst
Pd(PPh₃)₄,

Pd(dppf)Cl₂
Pd(PPh₃)₄, Pd₂(dba)₃ Pd(PPh₃)₄ / CuI

Base / Additive
K₂CO₃, Cs₂CO₃,

K₃PO₄
None (or LiCl) Et₃N, DiPEA

Typical Temp. 80-120 °C 90-110 °C 25-50 °C

Key Advantage
Low toxicity

byproducts

Tolerant of many

functional groups
Mild conditions

Key Disadvantage Boronic acid instability
High toxicity of tin

reagents

Sensitive to oxygen

(Glaser coupling)

Conclusion
2,3,5-Tribromo-6-methylpyridine is a highly valuable and versatile reagent for the synthesis

of complex, substituted pyridines. Its well-defined hierarchy of C-Br bond reactivity enables

chemists to perform sequential cross-coupling reactions with a high degree of control. By

understanding the principles of regioselectivity and employing validated protocols such as the

Suzuki-Miyaura, Stille, and Sonogashira couplings, researchers can efficiently generate diverse

libraries of molecules for applications in drug discovery, agrochemicals, and materials science.

The protocols and insights provided herein serve as a robust foundation for the successful

application of this powerful synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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